molecular formula C13H10N2O4 B1328855 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone CAS No. 1031194-95-2

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone

Cat. No.: B1328855
CAS No.: 1031194-95-2
M. Wt: 258.23 g/mol
InChI Key: BTFNNWTZICHZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . It is characterized by the presence of a nitropyridine group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitropyridine and 3-hydroxyacetophenone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of 3-hydroxyacetophenone undergoes nucleophilic substitution with the nitropyridine, forming the ether linkage.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[3-(3-nitropyridin-2-yl)oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-9(16)10-4-2-5-11(8-10)19-13-12(15(17)18)6-3-7-14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFNNWTZICHZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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